![molecular formula C20H19N3O5S2 B2773510 6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-36-3](/img/structure/B2773510.png)
6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Benzothiazole is a derivative of thiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Reactions
- Research has focused on synthesizing ethyl amino-substituted phenyl-cyano-carboxylate derivatives, including reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives, to produce various novel compounds. These synthetic routes highlight the compound's versatility in creating new chemical entities, which could have implications for materials science, pharmaceuticals, and more (H. M. Mohamed, 2014).
Derivative Compounds and Their Applications
- Novel pyrido and thieno pyrimidines have been synthesized, displaying the potential for these compounds in the development of new heterocyclic systems. Such systems are crucial for the development of pharmaceuticals and agrochemicals due to their diverse biological activities (E. A. Bakhite et al., 2005).
Potential Biological Activities
- The synthesis of benzothiazole-containing derivatives and their evaluation for antimicrobial, antioxidant, and antitubercular activities showcase the potential pharmaceutical applications of these compounds. This highlights the importance of such chemical structures in medicinal chemistry for discovering new therapeutic agents (Manoj N. Bhoi et al., 2016).
Material Science Applications
- Thiazolo[3,2-a]pyrimidines and their structural modifications have been studied for changes in supramolecular aggregation, providing insights into their conformational features. This research can inform the development of novel materials with specific optical or electronic properties (H. Nagarajaiah et al., 2014).
Future Directions
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-3-28-20(26)23-7-6-12-15(9-23)30-18(16(12)19(25)27-2)22-17(24)11-4-5-13-14(8-11)29-10-21-13/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSCASNZEFJLBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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